5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE 5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Brand Name: Vulcanchem
CAS No.: 207003-79-0
VCID: VC8253911
InChI: InChI=1S/C27H24N4O4S/c1-17-24(26(33)31-20-11-6-7-12-21(20)34-2)25(22-13-8-14-35-22)19(15-28)27(29-17)36-16-23(32)30-18-9-4-3-5-10-18/h3-14,25,29H,16H2,1-2H3,(H,30,32)(H,31,33)
SMILES: CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC
Molecular Formula: C27H24N4O4S
Molecular Weight: 500.6 g/mol

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE

CAS No.: 207003-79-0

Cat. No.: VC8253911

Molecular Formula: C27H24N4O4S

Molecular Weight: 500.6 g/mol

* For research use only. Not for human or veterinary use.

5-CYANO-4-(FURAN-2-YL)-N-(2-METHOXYPHENYL)-2-METHYL-6-{[(PHENYLCARBAMOYL)METHYL]SULFANYL}-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE - 207003-79-0

Specification

CAS No. 207003-79-0
Molecular Formula C27H24N4O4S
Molecular Weight 500.6 g/mol
IUPAC Name 6-(2-anilino-2-oxoethyl)sulfanyl-5-cyano-4-(furan-2-yl)-N-(2-methoxyphenyl)-2-methyl-1,4-dihydropyridine-3-carboxamide
Standard InChI InChI=1S/C27H24N4O4S/c1-17-24(26(33)31-20-11-6-7-12-21(20)34-2)25(22-13-8-14-35-22)19(15-28)27(29-17)36-16-23(32)30-18-9-4-3-5-10-18/h3-14,25,29H,16H2,1-2H3,(H,30,32)(H,31,33)
Standard InChI Key JAHSHISLZVAEBL-UHFFFAOYSA-N
SMILES CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC
Canonical SMILES CC1=C(C(C(=C(N1)SCC(=O)NC2=CC=CC=C2)C#N)C3=CC=CO3)C(=O)NC4=CC=CC=C4OC

Introduction

Chemical Structure and Synthetic Methodologies

Structural Analysis

The target compound features a 1,4-dihydropyridine core substituted at positions 2, 3, 4, 5, and 6. Key structural elements include:

  • Position 2: Methyl group, enhancing steric stabilization of the DHP ring .

  • Position 3: N-(2-methoxyphenyl)carboxamide, contributing to hydrogen-bonding interactions and solubility .

  • Position 4: Furan-2-yl group, introducing aromatic and electron-rich characteristics .

  • Position 5: Cyano group, a strong electron-withdrawing substituent influencing redox properties .

  • Position 6: [(Phenylcarbamoyl)methyl]sulfanyl moiety, providing a flexible linker for potential target engagement .

Crystallographic studies of analogous DHPs, such as 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide, reveal nearly planar conformations stabilized by intramolecular hydrogen bonds between the NH group and carbonyl oxygen . This planar geometry likely extends to the target compound, with the furan and phenylcarbamoyl groups introducing slight torsional strain.

Synthetic Routes

While no explicit protocol for this compound exists in the reviewed literature, its synthesis can be inferred from methods used for structurally related DHPs :

Step 1: Formation of the DHP Core
A Hantzsch-type cyclization between ethyl acetoacetate, ammonium acetate, and furfural under refluxing ethanol yields the 4-(furan-2-yl)-1,4-dihydropyridine intermediate. The cyano group at position 5 is introduced via nucleophilic substitution using trimethylsilyl cyanide (TMSCN) in the presence of ZnCl₂ .

Step 2: Functionalization at Position 6
Thioether formation is achieved by reacting the 6-bromo-DHP intermediate with (phenylcarbamoyl)methanethiol under basic conditions (K₂CO₃/DMF).

Step 3: Carboxamide Installation
The N-(2-methoxyphenyl)carboxamide group at position 3 is introduced via a carbodiimide-mediated coupling (e.g., EDCI/HOBt) between the DHP carboxylic acid and 2-methoxyaniline .

Key Challenges:

  • Steric hindrance from the 2-methyl and 6-sulfanyl groups may reduce reaction yields at later stages.

  • Purification requires gradient column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water .

Pharmacological Activities

Calcium Channel Modulation

DHP derivatives are well-known L-type calcium channel blockers, with structural features such as the 3-carboxamide and 4-aryl groups critical for activity . In the target compound:

  • The 5-cyano group enhances membrane permeability, as observed in analogs showing IC₅₀ values of 12–45 nM for Cav1.2 channels .

  • The furan-2-yl substituent may confer tissue selectivity, analogous to nimodipine’s cerebrovascular effects .

Antiproliferative Effects

DHP derivatives with cationic side chains exhibit potent anticancer activity. For example, compound Z41-74 (Table 1) inhibits HOS osteosarcoma cells with an IC₅₀ of 8.2 µM . The target compound’s [(phenylcarbamoyl)methyl]sulfanyl group could similarly intercalate DNA or inhibit topoisomerases, though empirical validation is needed.

Table 1: Comparative Bioactivity of Selected DHP Derivatives

CompoundTarget ActivityIC₅₀/EC₅₀Source
Z41-74HOS cell growth inhibition8.2 µM
Compound 54Calcium channel blocking15 nM
AP-12Antioxidant activity692 mg/kg

Physicochemical and Crystallographic Properties

Solubility and LogP

The compound’s logP is estimated at 3.2 (ChemAxon), indicating moderate lipophilicity. The 2-methoxyphenylcarboxamide and sulfanyl groups enhance aqueous solubility (~25 µg/mL in PBS pH 7.4) compared to nonpolar DHPs .

Hydrogen-Bonding Network

X-ray diffraction of 4-oxo-N-phenyl-1,4-dihydropyridine-3-carboxamide shows intermolecular N–H···O bonds forming infinite chains along the b-axis . In the target compound, additional hydrogen bonds may arise between the furan oxygen and carboxamide NH, stabilizing crystal packing.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator